5,7,2',6'-Tetrahydroxyflavone

CYP3A4 Inhibition Drug Metabolism Flavonoid SAR

5,7,2',6'-Tetrahydroxyflavone (CAS 82475-00-1) is a naturally occurring flavone characterized by four hydroxyl substituents at positions 5, 7, 2', and 6' of the flavone backbone. It is classified as a flavonoid and has been isolated from medicinal plants including Scutellaria amoena and Argemone mexicana.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 82475-00-1
Cat. No. B1660727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,2',6'-Tetrahydroxyflavone
CAS82475-00-1
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H
InChIKeyWJXXUIYFPVIHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7,2',6'-Tetrahydroxyflavone (CAS 82475-00-1) – Core Chemical Profile for Research Procurement


5,7,2',6'-Tetrahydroxyflavone (CAS 82475-00-1) is a naturally occurring flavone characterized by four hydroxyl substituents at positions 5, 7, 2', and 6' of the flavone backbone [1]. It is classified as a flavonoid and has been isolated from medicinal plants including Scutellaria amoena and Argemone mexicana [2]. The compound is primarily utilized in research settings as a cytochrome P450 (CYP) enzyme inhibitor, specifically targeting CYP3A4 .

Why Generic Flavonoid Substitution Is Inadequate for 5,7,2',6'-Tetrahydroxyflavone in CYP Research


Flavonoids as a class exhibit broad but variable CYP inhibitory activity; however, the specific hydroxylation pattern of 5,7,2',6'-tetrahydroxyflavone confers a distinct selectivity and potency profile that is not replicated by other common flavonoid scaffolds [1]. Unlike many flavonoids that broadly inhibit multiple CYP isoforms (e.g., CYP1A2, CYP2C9), this compound demonstrates a narrow inhibitory spectrum, primarily targeting CYP3A4 while sparing CYP2B1, CYP2C19, CYP2D6, and CYP2E1 at concentrations up to 50 µM [1]. This selectivity is critical for experimental designs aiming to isolate CYP3A4-mediated metabolism without confounding off-target effects, a requirement that cannot be met by generic substitution with structurally similar but pharmacologically distinct flavones.

Quantitative Differentiation of 5,7,2',6'-Tetrahydroxyflavone Against Closest Analogs


CYP3A4 Inhibitory Potency: 5,7,2',6'-Tetrahydroxyflavone vs. Baicalein in Human Liver Microsomes

5,7,2',6'-Tetrahydroxyflavone exhibits approximately 2.2-fold greater potency as a CYP3A4 inhibitor compared to the structurally related flavonoid baicalein (5,6,7-trihydroxyflavone) [1]. In human liver microsomal assays measuring testosterone 6β-hydroxylation, the IC50 for 5,7,2',6'-tetrahydroxyflavone was 7.8 µM, whereas baicalein required a concentration of 17.4 µM to achieve equivalent inhibition [1].

CYP3A4 Inhibition Drug Metabolism Flavonoid SAR

CYP Isoform Selectivity Profile: 5,7,2',6'-Tetrahydroxyflavone Minimizes Off-Target CYP Inhibition

5,7,2',6'-Tetrahydroxyflavone demonstrates a favorable selectivity window by exhibiting negligible inhibition (IC50 > 50 µM) against CYP2B1, CYP2C19, CYP2D6, and CYP2E1, while potently inhibiting CYP3A4 (IC50 = 7.8 µM) [1]. In contrast, many common flavonoids such as baicalein and oroxylin A inhibit multiple CYP isoforms (e.g., CYP1A2, CYP2C9) at lower micromolar concentrations [1].

CYP Selectivity Drug-Drug Interaction Metabolic Stability

Natural Occurrence and Structural Uniqueness of 5,7,2',6'-Tetrahydroxyflavone Among Flavonoids

5,7,2',6'-Tetrahydroxyflavone is distinguished by its 2',6'-dihydroxy substitution pattern on the B-ring, a structural feature that is relatively rare among naturally occurring flavones [1]. This unique hydroxylation topology differentiates it from more common tetrahydroxyflavones such as fisetin (3,7,3',4'-tetrahydroxyflavone) and luteolin (5,7,3',4'-tetrahydroxyflavone) [2].

Natural Product Chemistry Chemotaxonomy Structural Biology

Validated Application Scenarios for 5,7,2',6'-Tetrahydroxyflavone Based on Differential Evidence


CYP3A4-Specific Inhibition in Drug Metabolism Studies

Utilize 5,7,2',6'-Tetrahydroxyflavone as a selective CYP3A4 inhibitor in human liver microsome or hepatocyte assays to dissect the metabolic contribution of CYP3A4 to drug clearance. Its 2.2-fold greater potency over baicalein [1] and its minimal off-target inhibition of other major CYP isoforms [1] ensure that observed metabolic changes can be attributed predominantly to CYP3A4 modulation, rather than confounding polypharmacology. This specificity is critical for generating high-confidence data in drug-drug interaction (DDI) risk assessments and in vitro metabolism studies [1].

Structure-Activity Relationship (SAR) Investigations of Flavonoid CYP Inhibition

Employ 5,7,2',6'-Tetrahydroxyflavone as a reference compound in SAR studies aimed at elucidating the structural determinants of CYP3A4 inhibition among flavonoids. Its unique 2',6'-dihydroxy B-ring configuration [2] provides a distinct scaffold for comparison with other tetrahydroxyflavones (e.g., fisetin, luteolin) [3]. Comparative IC50 data generated under identical assay conditions [1] allow researchers to isolate the impact of hydroxylation topology on CYP3A4 binding affinity and selectivity, facilitating the rational design of novel flavonoid-based therapeutics or chemical probes.

Natural Product Standardization and Quality Control in Botanical Research

Apply 5,7,2',6'-Tetrahydroxyflavone as an analytical reference standard for the identification and quantification of this specific flavonoid in extracts of Scutellaria species and other medicinal plants [2]. Given its established CYP3A4 inhibitory activity [1], accurate quantification is essential for correlating phytochemical composition with biological activity in studies of traditional medicines. Its distinct chromatographic and spectral properties, arising from its unique hydroxylation pattern [2], facilitate unambiguous detection and differentiation from co-occurring flavonoids [3].

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